molecular formula C14H15N3O3S B2682850 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 899730-83-7

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No. B2682850
CAS RN: 899730-83-7
M. Wt: 305.35
InChI Key: QHPDRNYBQZZPKH-UHFFFAOYSA-N
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Description

The compound “2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The furan and pyrimidine rings are connected by a sulfanyl group (–SH) and an acetamide group (–C(O)NH2) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The furan ring and the pyrimidine ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . The presence of the sulfanyl group and the acetamide group adds to the complexity of the molecule .

Scientific Research Applications

Targeting Poly (ADP-Ribose) Polymerase (PARP) in Breast Cancer Cells

The compound has shown promise in targeting poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. PARP inhibitors are crucial in cancer therapy due to their ability to interfere with DNA repair mechanisms. Specifically, this compound inhibits the catalytic activity of PARP1, leading to enhanced cleavage of PARP1 and increased phosphorylation of H2AX. Additionally, it exhibits moderate to significant efficacy against human estrogen receptor-positive breast cancer cells, with an IC50 value of 18 μM .

Imidazole Moiety and Therapeutic Potential

The compound contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole derivatives have diverse therapeutic applications, including antifungal, antibacterial, and antiviral properties. Further exploration of this compound’s imidazole-containing structure may reveal additional therapeutic potential .

Furan-Containing Compounds in Drug Design

Given the furan-2-ylmethyl group in the compound, it’s worth investigating its role in drug design. Furan derivatives often exhibit bioactivity and are used as building blocks in medicinal chemistry. Understanding how this furan moiety interacts with biological targets could provide insights into drug development .

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c15-12(18)8-21-13-10-4-1-5-11(10)17(14(19)16-13)7-9-3-2-6-20-9/h2-3,6H,1,4-5,7-8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPDRNYBQZZPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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